Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is a metabolite of Pioglitazone, a medication primarily used to manage blood glucose levels in patients with type 2 diabetes. This compound is formed through the metabolic processes in the body and has been studied for its potential biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide typically involve the chemical modification of Pioglitazone
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of Pioglitazone, which can have different biological activities and properties.
Scientific Research Applications
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying glucuronidation processes and metabolic pathways.
Biology: The compound is used to investigate the effects of Pioglitazone metabolism on biological systems.
Medicine: Research has focused on its potential therapeutic effects and its role in drug metabolism studies.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism by which Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide exerts its effects involves its interaction with molecular targets and pathways related to glucose metabolism. The compound enhances the sensitivity of cells to insulin, leading to improved glucose uptake and utilization.
Molecular Targets and Pathways:
PPAR-gamma: this compound activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a key role in regulating glucose and lipid metabolism.
Insulin Signaling Pathway: The compound modulates the insulin signaling pathway, enhancing the effects of insulin on target tissues.
Comparison with Similar Compounds
Pioglitazone
Rosiglitazone
Troglitazone
Properties
Molecular Formula |
C25H28N2O10S |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20+,21-,24+/m0/s1 |
InChI Key |
XFRAGOPCVGUPPM-UMIGEIBGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.